![molecular formula C15H23NO B13236237 {1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentyl}methanol](/img/structure/B13236237.png)
{1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentyl}methanol is a chemical compound with the molecular formula C15H23NO and a molecular weight of 233.35 g/mol . It is characterized by the presence of an amino group, a cyclopentyl ring, and a methanol group attached to a phenyl ring substituted with a methyl group.
Preparation Methods
The synthesis of {1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentyl}methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenylacetonitrile and cyclopentylmethanol.
Reaction Conditions: The reaction conditions often include the use of reducing agents, catalysts, and solvents to facilitate the formation of the desired product. Common reagents include lithium aluminum hydride (LiAlH4) for reduction and palladium on carbon (Pd/C) for catalytic hydrogenation.
Industrial Production: Industrial production methods may involve large-scale batch or continuous processes, with careful control of temperature, pressure, and reaction time to optimize yield and purity.
Chemical Reactions Analysis
{1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentyl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols or amines.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
{1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentyl}methanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentyl}methanol involves its interaction with molecular targets and pathways within cells. The amino group and cyclopentyl ring play crucial roles in binding to specific receptors or enzymes, modulating their activity. The compound may also influence signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
{1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentyl}methanol can be compared with similar compounds, such as:
{1-[2-Amino-1-(4-methylphenyl)ethyl]cyclohexyl}methanol: This compound has a cyclohexyl ring instead of a cyclopentyl ring, which may result in different chemical and biological properties.
{1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopropyl}methanol: The presence of a cyclopropyl ring in this compound can lead to variations in reactivity and stability compared to the cyclopentyl derivative.
{1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutyl}methanol: The cyclobutyl ring in this compound may impart unique characteristics, such as altered binding affinity to molecular targets.
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
[1-[2-amino-1-(4-methylphenyl)ethyl]cyclopentyl]methanol |
InChI |
InChI=1S/C15H23NO/c1-12-4-6-13(7-5-12)14(10-16)15(11-17)8-2-3-9-15/h4-7,14,17H,2-3,8-11,16H2,1H3 |
InChI Key |
BJGBFMHIABXACK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN)C2(CCCC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


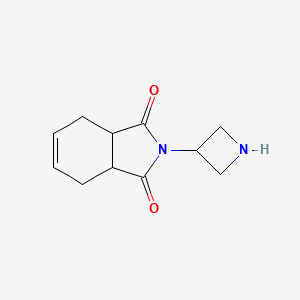
![1-(3-Fluorophenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13236167.png)
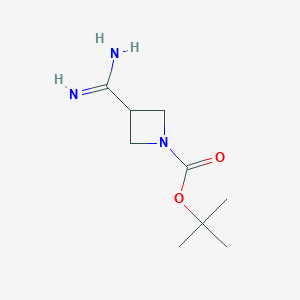
![Methyl3-(bicyclo[2.2.1]heptan-2-YL)prop-2-ynoate](/img/structure/B13236178.png)
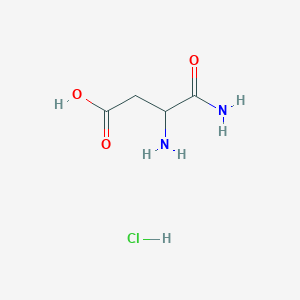
![1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine](/img/structure/B13236185.png)
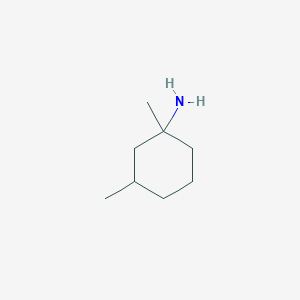

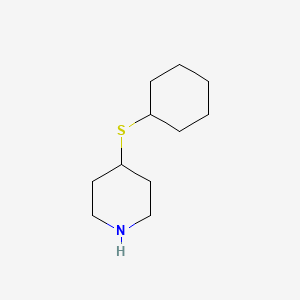
![2-[1-(Cyclopropylamino)ethyl]phenol](/img/structure/B13236210.png)
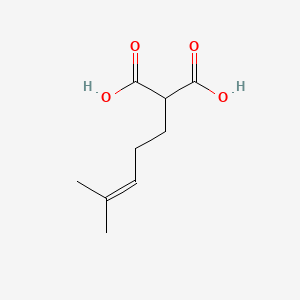
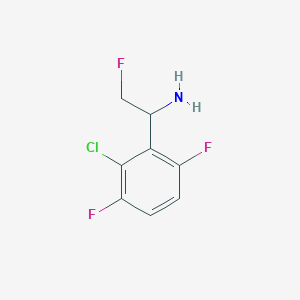
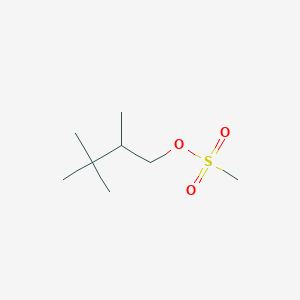
![N-[2-(Cyclohex-1-en-1-yl)ethyl]-3-methylcyclopentan-1-amine](/img/structure/B13236235.png)
